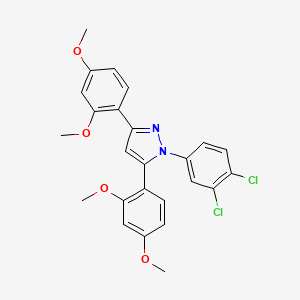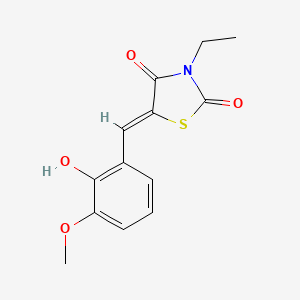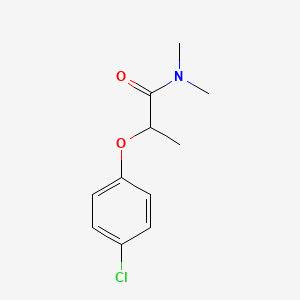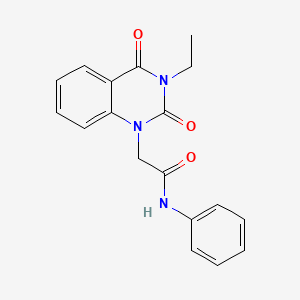
1-(3,4-dichlorophenyl)-3,5-bis(2,4-dimethoxyphenyl)-1H-pyrazole
Übersicht
Beschreibung
1-(3,4-dichlorophenyl)-3,5-bis(2,4-dimethoxyphenyl)-1H-pyrazole (DDPM) is a chemical compound that has been extensively studied for its potential applications in various fields of scientific research. It is a pyrazole derivative that exhibits unique biological properties and has been found to interact with a range of cellular targets.
Wirkmechanismus
The mechanism of action of 1-(3,4-dichlorophenyl)-3,5-bis(2,4-dimethoxyphenyl)-1H-pyrazole is not fully understood, but it is believed to interact with a range of cellular targets, including enzymes, receptors, and ion channels. 1-(3,4-dichlorophenyl)-3,5-bis(2,4-dimethoxyphenyl)-1H-pyrazole has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
1-(3,4-dichlorophenyl)-3,5-bis(2,4-dimethoxyphenyl)-1H-pyrazole has been found to exhibit a range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-oxidant activities. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines. 1-(3,4-dichlorophenyl)-3,5-bis(2,4-dimethoxyphenyl)-1H-pyrazole has also been found to induce apoptosis and inhibit cell proliferation in cancer cells. Additionally, 1-(3,4-dichlorophenyl)-3,5-bis(2,4-dimethoxyphenyl)-1H-pyrazole has been found to exhibit neuroprotective effects and improve cognitive function in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
1-(3,4-dichlorophenyl)-3,5-bis(2,4-dimethoxyphenyl)-1H-pyrazole has several advantages for lab experiments, including its high purity and stability. It is also relatively easy to synthesize and can be obtained in large quantities. However, there are also some limitations to using 1-(3,4-dichlorophenyl)-3,5-bis(2,4-dimethoxyphenyl)-1H-pyrazole in lab experiments. For example, its mechanism of action is not fully understood, and it may interact with multiple cellular targets, making it difficult to determine its specific effects.
Zukünftige Richtungen
For the study of 1-(3,4-dichlorophenyl)-3,5-bis(2,4-dimethoxyphenyl)-1H-pyrazole include the development of derivatives with improved biological properties and the investigation of its molecular targets and mechanism of action.
Wissenschaftliche Forschungsanwendungen
1-(3,4-dichlorophenyl)-3,5-bis(2,4-dimethoxyphenyl)-1H-pyrazole has been extensively studied for its potential applications in various fields of scientific research, including medicinal chemistry, pharmacology, and biochemistry. It has been found to exhibit a range of biological properties, including anti-inflammatory, anti-cancer, and anti-oxidant activities. 1-(3,4-dichlorophenyl)-3,5-bis(2,4-dimethoxyphenyl)-1H-pyrazole has also been studied for its potential use as a molecular probe for the detection of various cellular targets.
Eigenschaften
IUPAC Name |
1-(3,4-dichlorophenyl)-3,5-bis(2,4-dimethoxyphenyl)pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22Cl2N2O4/c1-30-16-6-8-18(24(12-16)32-3)22-14-23(19-9-7-17(31-2)13-25(19)33-4)29(28-22)15-5-10-20(26)21(27)11-15/h5-14H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYFYMKPFQQPVKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC(=NN2C3=CC(=C(C=C3)Cl)Cl)C4=C(C=C(C=C4)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22Cl2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dichlorophenyl)-3,5-bis(2,4-dimethoxyphenyl)-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5,5'-[1,4-piperazinediylbis(2-oxo-2-ethyl-1-ylidene)]bis(1,3-thiazolidine-2,4-dione)](/img/structure/B4754242.png)
![1-[(dimethylamino)sulfonyl]-N-[3-(4-morpholinyl)propyl]-4-piperidinecarboxamide](/img/structure/B4754245.png)
![2-({4-[(2-methoxyphenyl)acetyl]-1-piperazinyl}carbonyl)-1H-indole](/img/structure/B4754252.png)
![N-(3-{[(2-methylphenyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)tetrahydro-2-furancarboxamide](/img/structure/B4754262.png)
![[1-(2-hydroxy-5-methoxybenzyl)-3-piperidinyl][2-(methylthio)phenyl]methanone](/img/structure/B4754272.png)
![2-(4-nitrophenyl)-14-phenyl-14H-benzo[7,8]chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4754279.png)


![3-{[2-(2-furyl)-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}phenyl 2-fluorobenzoate](/img/structure/B4754302.png)



![4-chloro-1-methyl-N-[3-(methylthio)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B4754328.png)